Tetrakis(1-pyrazolyl)borate

Description

Properties

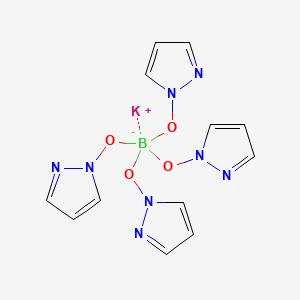

Molecular Formula |

C12H12BKN8O4 |

|---|---|

Molecular Weight |

382.19 g/mol |

IUPAC Name |

potassium;tetra(pyrazol-1-yloxy)boranuide |

InChI |

InChI=1S/C12H12BN8O4.K/c1-5-14-18(9-1)22-13(23-19-10-2-6-15-19,24-20-11-3-7-16-20)25-21-12-4-8-17-21;/h1-12H;/q-1;+1 |

InChI Key |

RKBGLZQVHBLUBM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](ON1C=CC=N1)(ON2C=CC=N2)(ON3C=CC=N3)ON4C=CC=N4.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis 1 Pyrazolyl Borate Ligands and Derivatives

Classic Approaches to Tetrakis(1-pyrazolyl)borate Anion Synthesis

The foundational method for synthesizing poly(pyrazolyl)borate ligands, including the tetrakis derivative, was developed by Swiatoslaw Trofimenko in the 1960s. acs.orgnih.gov The classic approach involves the direct reaction of an alkali metal borohydride (B1222165), such as potassium borohydride (KBH₄), with a large excess of pyrazole (B372694) or a substituted pyrazole. acs.orgwikipedia.org This reaction is typically carried out under neat conditions (without a solvent) at high temperatures, often exceeding 180°C. acs.orgwikipedia.org

The reaction proceeds in a stepwise manner, with the sequential substitution of the hydride ions on the borohydride with pyrazolyl groups, evolving hydrogen gas in the process. nih.govwikipedia.org This process can lead to the formation of a mixture of products, including dihydrobis(pyrazolyl)borates, hydrotris(pyrazolyl)borates, and the desired tetrakis(pyrazolyl)borates. nih.gov Driving the reaction to completion to favor the tetrakis-substituted product often requires forcing conditions and careful control of stoichiometry and temperature. nih.govrsc.org

A significant drawback of this thermal method is the difficulty in controlling the stoichiometry, which often results in mixtures of differently substituted borates. nih.gov Additionally, the high temperatures and evolution of hydrogen gas can pose safety hazards. nih.gov The thermal introduction of the fourth pyrazole ring can be particularly challenging, especially when the pyrazole rings bear bulky substituents. nih.gov

Strategies for Functionalization and Derivatization of Pyrazolyl Rings

The versatility of the this compound ligand system stems from the ability to modify the pyrazolyl rings, which allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. acs.orgnih.gov

A key advancement in scorpionate ligand chemistry was the introduction of bulky substituents at the 3-position of the pyrazolyl rings. acs.orgnih.gov This "second generation" of ligands was developed to control the coordination number of the metal center. acs.orgnih.gov While first-generation ligands with small substituents typically form stable, saturated octahedral complexes (e.g., [M(Tp)₂]), the steric hindrance from bulky groups can prevent the coordination of a second ligand, leaving vacant coordination sites on the metal. nih.govrsc.orgetsu.edu These open sites are crucial for applications in catalysis. nih.gov

Common bulky substituents introduced for this purpose include tert-butyl, adamantyl, phenyl, and mesityl groups. acs.orgnih.gov The synthesis of these sterically demanding ligands can be challenging using classic thermal methods, as the increased steric hindrance can impede the addition of multiple pyrazolyl units to the boron center. nih.gov

Table 1: Examples of Bulky Substituents Used in this compound Ligands

| Substituent Group | Abbreviation/Example | Purpose |

| tert-Butyl | TptBu | Creates a sterically hindered coordination pocket, promoting low-coordination numbers. nih.govetsu.edu |

| Adamantyl | TpAd | Provides significant steric bulk to control metal coordination geometry. nih.gov |

| Phenyl | TpPh | Influences the electronic properties and provides steric hindrance. wikipedia.orgetsu.edu |

| Mesityl | TpMs | Offers substantial steric protection for the metal center. nih.gov |

Further functionalization involves incorporating additional donor groups onto the pyrazolyl rings, transforming the ligand into a polydentate chelate with expanded coordination capabilities. These ancillary groups are typically attached to the C3 position of the pyrazole.

Pyridyl Groups: Ligands bearing 3-pyridyl or 4-pyridyl substituents have been synthesized. rsc.org These externally directed pyridyl groups cannot chelate to the same metal ion as the primary pyrazolyl nitrogens but are available to coordinate to adjacent metal centers. rsc.org This feature allows for the construction of coordination oligomers and polymers, where the tetrakis(pyrazolyl)borate units act as building blocks linked by the pendant pyridyl groups. rsc.org For example, complexes of thallium(I) and silver(I) with these ligands have been shown to form one- and two-dimensional polymeric networks. rsc.org

Phosphine (B1218219) Oxide Groups: A tetrakis(pyrazolyl)borate ligand featuring triphenylphosphine (B44618) oxide moieties appended to the 3-position of the pyrazolyl rings has also been reported. rsc.org This modification introduces oxygen donor atoms into the ligand framework, enabling versatile coordination modes. For instance, this ligand has been shown to coordinate to thallium in a tridentate N₂O fashion and to europium in a hexadentate N₃O₃ mode, demonstrating its flexidentate nature. rsc.org

Traditional synthetic routes for poly(pyrazolyl)borates present several drawbacks from a green chemistry perspective, including high reaction temperatures, the use of a large excess of pyrazole, and the production of flammable hydrogen gas. acs.orgnih.gov More recent research has focused on developing synthetic methods that operate under milder conditions and offer greater control over the reaction.

One such improved methodology involves the reaction of highly reactive haloboranes, such as dichloroborane dimethylsulfide complex (BHCl₂·SMe₂) or trichloroborane dimethylsulfide complex (BCl₃·SMe₂), with in situ formed pyrazolides (from the reaction of pyrazole with a base like sodium hydride). acs.orgnih.gov This approach offers several advantages:

Mild Conditions: The reaction proceeds smoothly at room temperature, eliminating the need for high-temperature fusion. acs.orgnih.gov

Stoichiometric Control: The use of a highly reactive boron source allows for precise control over the stoichiometry, enabling the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates by adjusting the ratio of pyrazolide to haloborane. acs.orgnih.gov

Broader Scope: This method is compatible with a wider range of functional groups on the pyrazole ring that might be sensitive to the high temperatures and reducing conditions of the classic method. acs.orgnih.gov

Safety: It avoids the large-scale evolution of hydrogen gas at high temperatures. nih.gov

This versatile synthetic method represents a step towards a more sustainable and efficient production of this compound ligands and their derivatives. acs.orgnih.gov

Purification and Isolation Methodologies for this compound Compounds

The purification of this compound compounds is a critical step, as the classic synthetic methods often yield mixtures of poly(pyrazolyl)borate species with varying degrees of substitution. rsc.orgrsc.org

A common historical method for purification involved transmetalation to the thallium(I) salt. rsc.org Alkali metal poly(pyrazolyl)borates are often converted to their thallium(I) analogues because thallium(I) scorpionates generally exhibit better solubility in common organic solvents, which facilitates their separation and purification from unreacted starting materials and byproducts. rsc.org However, the high toxicity of thallium compounds makes this a significant drawback. rsc.orgrsc.org

More recently, efforts have focused on developing purification techniques that avoid the use of highly toxic reagents. rsc.orgrsc.org Fractional crystallization has emerged as a viable alternative. rsc.orgrsc.org This technique exploits differences in the solubility of the various poly(pyrazolyl)borate alkali metal salts (e.g., potassium or sodium salts) in specific solvents, such as acetonitrile (MeCN). rsc.orgrsc.org By carefully controlling the crystallization conditions, it is possible to selectively isolate the desired tetrakis-substituted product from the less-substituted tris- and bis- anologues. rsc.org This allows for the safe isolation of alkali salts of poly(pyrazolyl)borate ligands in high purity and yield without resorting to thallium-based intermediates. rsc.orgrsc.org

Coordination Chemistry and Ligand Properties of Tetrakis 1 Pyrazolyl Borate

Ligand Design Principles and Variable Coordination Modes

The design of the tetrakis(1-pyrazolyl)borate ligand, with its four pyrazolyl arms attached to a central boron atom, provides it with significant flexibility in coordinating to metal centers. This adaptability allows for the formation of complexes with diverse geometries and nuclearities.

Monodentate, Bidentate, Tridentate, and Hexadentate Binding

The this compound ligand is known to exhibit a range of coordination modes, with the most common being tridentate (κ³). However, examples of monodentate, bidentate (κ²), and even hexadentate coordination have been documented, showcasing its remarkable versatility.

In its most prevalent tridentate coordination, three of the pyrazolyl groups bind to the metal center in a facial arrangement, resembling the well-known tris(pyrazolyl)borate or "scorpionate" ligands. The fourth pyrazolyl group remains uncoordinated. This mode is observed in a variety of complexes, including those with rhenium.

Bidentate coordination is also frequently observed, particularly in complexes where steric hindrance or the electronic requirements of the metal ion favor a lower coordination number from the borate (B1201080) ligand. For instance, in certain gold(III) complexes, the this compound ligand acts as a bidentate chelate, occupying two coordination sites in a square planar geometry. researchgate.net Monometallic complexes of rhodium and iridium with the this compound ligand can feature two uncoordinated pyrazolyl rings, which can then bind to a second metal center, leading to the formation of dinuclear or heterobimetallic species. nih.govnih.gov

While less common, monodentate coordination can occur, leaving three pyrazolyl groups unbound. The flexibility of the ligand also allows for bridging coordination modes, where the pyrazolyl groups link multiple metal centers, leading to the formation of coordination polymers. nih.gov

Furthermore, derivatives of the this compound ligand have been designed to achieve even higher denticity. For example, a modified ligand bearing triphenylphosphine (B44618) oxide moieties on the pyrazolyl rings has been shown to act as a hexadentate N₃O₃ ligand in a complex with europium. nih.gov Another example is the anionic tris[3-(2-pyridyl)-pyrazolyl]borate (Tp^py), which possesses a hexadentate cavity suitable for lanthanides and actinides. rsc.org

Table 1: Coordination Modes of this compound and its Derivatives

| Coordination Mode | Denticity | Example Complex Type | Reference |

|---|---|---|---|

| Monodentate | κ¹ | Less Common | nih.gov |

| Bidentate | κ² | [Au{κ²-N,N'-B(pz)₄}(R)]ClO₄ | researchgate.net |

| Tridentate | κ³ | [ReO{η³-B(pz)₄}(OMe)₂] | |

| Bridging | μ | [L₂M{μ-B(pz)₄}M'Cl₂] | nih.govnih.gov |

| Hexadentate | κ⁶ | Eu complex with a functionalized ligand | nih.gov |

Influence of Substituents on Coordination Geometry and Ligand Field

The electronic and steric properties of the this compound ligand can be finely tuned by introducing substituents onto the pyrazolyl rings. These modifications can significantly influence the coordination geometry of the resulting metal complexes and alter the ligand field strength.

The introduction of bulky substituents at the 3-position of the pyrazolyl rings can sterically hinder the coordination of all three pyrazolyl groups, favoring bidentate or even monodentate binding. This steric pressure can also create vacant coordination sites on the metal, which can be important for catalytic applications. For example, the use of bulky substituents on related tris(pyrazolyl)borate ligands has been shown to allow for the isolation of metal complexes with only one ligand, leaving open coordination sites.

Electron-withdrawing or electron-donating substituents on the pyrazolyl rings can modulate the electronic properties of the ligand. Electron-withdrawing groups, such as trifluoromethyl groups, can decrease the electron-donating ability of the ligand, which in turn affects the metal-ligand bond strength and the spectroscopic properties of the complex. Conversely, electron-donating groups enhance the ligand's donor capacity. The ligand field strength is also influenced by these substitutions, with more electron-donating groups generally leading to a stronger ligand field.

Metal-Ligand Bonding Analysis in this compound Complexes

The nature of the metal-ligand bond in this compound complexes is a crucial aspect of their chemistry, influencing their stability, reactivity, and physical properties.

Electronic Structure and Orbital Interactions

The electronic structure of this compound complexes is characterized by the interaction between the metal d-orbitals and the molecular orbitals of the ligand. Photoelectron spectroscopy studies on related hydrotris(1-pyrazolyl)borate complexes have provided insights into the electronic structure of the ligand itself, indicating that the metal ion has a minor perturbation on the ligand-based molecular orbitals in predominantly ionic bonding scenarios.

In more covalent interactions, there is significant orbital overlap between the nitrogen lone pairs of the pyrazolyl groups and the appropriate metal d-orbitals. Density Functional Theory (DFT) calculations have been employed to understand the electronic structure of these complexes, such as in the case of a hydride-bridged dinuclear platinum complex, where calculations supported a 3-center-2-electron bridging orbital description.

Sigma-Donation and Pi-Acceptance Characteristics of the Ligand

The this compound ligand is primarily considered a strong sigma-donating ligand due to the donation of electron density from the nitrogen lone pairs of the pyrazolyl rings to the metal center. This strong sigma-donation contributes to the stability of the resulting metal complexes.

Structural Diversity of Metal Complexes with this compound Ligands

The flexible coordination behavior of the this compound ligand, coupled with the ability to modify its steric and electronic properties through substitution, leads to a remarkable structural diversity in its metal complexes.

These complexes can range from simple mononuclear species with a single metal center to complex multinuclear assemblies. The uncoordinated pyrazolyl groups in κ¹ or κ² coordinated complexes provide a handle for the construction of homo- and heterodinuclear complexes. nih.govnih.gov In these structures, the this compound ligand acts as a bridge between two metal centers.

Furthermore, the introduction of functional groups onto the pyrazolyl rings that can participate in intermolecular interactions, such as hydrogen bonding or π-stacking, can lead to the formation of supramolecular structures. For instance, pyridyl-substituted this compound ligands have been shown to form coordination oligomers and polymeric networks through the coordination of the pendant pyridyl groups to adjacent metal centers. In some cases, these interactions can lead to the formation of one-dimensional chains or two-dimensional sheets.

The structural diversity is also evident in the variety of geometries adopted by the metal centers, which can range from tetrahedral and square planar to octahedral, depending on the coordination mode of the ligand and the nature of the metal ion. researchgate.netnih.govnih.gov

Table 2: Examples of Structurally Characterized this compound Complexes

| Complex | Metal Ion(s) | Key Structural Feature | Reference |

|---|---|---|---|

| [ReO{η²-B(pz)₄}(acac)(OMe)] | Rhenium(V) | Bidentate coordination of [B(pz)₄]⁻ | |

| [Au{κ²-N,N'-B(pz)₄}(R)]ClO₄ | Gold(III) | Square planar gold center with bidentate ligand | researchgate.net |

| [(η-cod)Rh{μ-B(pz)₄}Rh(η-cod)]⁺ | Rhodium(I) | Homodinuclear complex with a bridging ligand | nih.govnih.gov |

| [L₂Rh{μ-B(pz)₄}M'Cl₂] (M' = Co, Zn, Pd) | Rhodium(I) and Cobalt(II)/Zinc(II)/Palladium(II) | Heterodinuclear complexes | nih.govnih.gov |

| Ag(Tkp(4py)) | Silver(I) | One-dimensional coordination polymer | |

| [Tl(Tkp(4py))] | Thallium(I) | Two-dimensional polymeric sheet |

Main Group Metal Complexes (e.g., Thallium, Beryllium, Zinc)

The coordination chemistry of this compound with main group metals has been explored, with studies on thallium and zinc complexes revealing interesting structural features. Information on beryllium complexes with the parent this compound ligand is not extensively documented in the literature.

Thallium: Thallium(I) complexes of substituted this compound ligands, such as tetrakis[3-(3-pyridyl)pyrazol-1-yl]borate ([Tkp³ᵖʸ]⁻) and tetrakis[3-(4-pyridyl)pyrazol-1-yl]borate ([Tkp⁴ᵖʸ]⁻), have been shown to form two-dimensional polymeric sheets. In these structures, the thallium(I) ion is coordinated by two or three of the four pyrazolyl arms of the ligand. The supramolecular assembly is driven by bridging interactions of the pendant pyridyl groups with adjacent thallium(I) centers.

Zinc: The coordination of this compound to zinc(II) can result in the formation of heterobimetallic complexes. For instance, square planar rhodium(I) complexes containing the this compound ligand can be linked to tetrahedral zinc(II) centers. In these complexes, the this compound ligand bridges the two different metal ions.

Transition Metal Complexes (e.g., Rh, Ir, Cu, Mo, Co, Ni, Pd, Fe, Ru)

The this compound ligand forms a wide variety of complexes with transition metals, showcasing its diverse coordination modes.

Rhodium and Iridium: Monometallic complexes of rhodium(I) and iridium(I) with the formulation [ML₂(B(pz)₄)] (where L₂ is a diene such as 1,5-cyclooctadiene (cod) or norbornadiene (nbd), or two carbonyls (CO)₂) feature the this compound ligand acting in a bidentate fashion, leaving two pyrazolyl rings uncoordinated. These free pyrazolyl rings can then coordinate to a second metal fragment to form homo- and heterodinuclear complexes. For example, dimeric compounds of the type [L₂M{μ-B(pz)₄}ML₂]⁺ have been synthesized. Heterobimetallic species have also been prepared, such as those containing a square planar rhodium(I) center linked to a tetrahedral cobalt(II) or zinc(II) center, or a square planar palladium(II) center, through the bridging this compound ligand.

Copper: While the chemistry of copper with tris(pyrazolyl)borate ligands is extensive, specific examples with the parent this compound are less common. However, related substituted systems, such as those with pendant pyridyl groups, have been shown to form dimeric structures stabilized by π-stacking interactions between the ligands of the two metal centers.

Molybdenum: Molybdenum(0) complexes of the type [Mo(CO)₄(L)]⁻, where L is a bidentate poly(pyrazolyl)borate ligand, are known. While most research has focused on tris(pyrazolyl)borate derivatives, the potential for this compound to act as a bidentate ligand in similar systems exists.

Cobalt and Nickel: Heterobimetallic complexes containing rhodium(I) and cobalt(II) have been synthesized, where the this compound ligand bridges the two metals. In these complexes, the cobalt(II) center is typically tetrahedral.

Palladium: Palladium(II) forms complexes with this compound, and these can further react to form heterobimetallic species. For instance, a rhodium(I) complex bridged by the this compound ligand can coordinate to a square planar palladium(II) center. Variable-temperature ¹H NMR studies have been used to investigate the fluxional behavior of palladium(II) this compound complexes.

Iron and Ruthenium: The coordination chemistry of this compound with iron is not as extensively documented as with other transition metals. For ruthenium, a notable example is the [(η⁶-C₆H₆)Ru{B(pz)₄}]⁺ cation, where the this compound ligand acts as a tridentate donor to the ruthenium(II) center.

Lanthanide and Actinide Complexes

The coordination chemistry of the parent this compound ligand with f-block elements is not well-established in the scientific literature. The vast majority of reported poly(pyrazolyl)borate complexes with lanthanides and actinides feature the tris(pyrazolyl)borate ligand and its sterically demanding derivatives. These ligands are often used to create a specific coordination environment around the large lanthanide and actinide ions, influencing their magnetic and spectroscopic properties. The lack of extensive literature on this compound complexes with these elements may be due to steric factors or the preference for the tripodal arrangement of the tris(pyrazolyl)borate ligand in accommodating the coordination requirements of the f-block metals.

Fluxional Behavior and Dynamic Processes in this compound Complexes

Several metal complexes of this compound exhibit dynamic behavior in solution, which can be studied by variable-temperature NMR spectroscopy.

In dimeric rhodium(I) and iridium(I) complexes of the type [L₂M{μ-B(pz)₄}ML₂]⁺, a fluxional process is observed at room temperature. This dynamic behavior involves the inversion of the two B-(N-N)₂-M six-membered rings. By cooling the solution to -90 °C, this process can be slowed on the NMR timescale, allowing for the observation of distinct signals for the different pyrazolyl environments.

Palladium(II) complexes of this compound also display fluxional behavior, which has been investigated using variable-temperature ¹H NMR studies. These dynamic processes are indicative of intramolecular rearrangements that exchange the coordination environments of the pyrazolyl rings.

| Metal Center | Complex Type | Dynamic Process | Technique |

| Rhodium(I) | [L₂Rh{μ-B(pz)₄}RhL₂]⁺ | Inversion of B-(N-N)₂-M rings | Variable-Temperature ¹H NMR |

| Iridium(I) | [L₂Ir{μ-B(pz)₄}IrL₂]⁺ | Inversion of B-(N-N)₂-M rings | Variable-Temperature ¹H NMR |

| Palladium(II) | [Pd{B(pz)₄}₂] | Intramolecular rearrangement | Variable-Temperature ¹H NMR |

Supramolecular Interactions and Coordination Networks

The presence of multiple nitrogen atoms and aromatic pyrazolyl rings in the this compound ligand provides opportunities for the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-stacking.

π-Stacking Interactions

π-stacking interactions are another important non-covalent force that can influence the solid-state structures of this compound complexes. In dimeric copper(II) and cadmium(II) complexes containing substituted tris- and tetrakis(pyrazolyl)borate ligands with pendant pyridyl groups, the dimeric structure is stabilized by π-stacking interactions between sections of the two ligands. These interactions involve the aromatic pyrazolyl and pyridyl rings, demonstrating their capacity to engage in stabilizing π-π interactions that contribute to the formation of supramolecular assemblies.

Carbene and nitrene transfer reactions are powerful synthetic tools for the construction of three-membered rings (cyclopropanes and aziridines) and for the functionalization of C-H bonds via insertion. These reactions proceed through highly reactive metal-carbene or metal-nitrene intermediates. Scorpionate ligands, particularly the tris(pyrazolyl)borate (Tp) variants, have proven to be exceptionally well-suited for supporting coinage metals like copper and silver, as well as rhodium, in these transformations. The ligand's strong σ-donation stabilizes the metal center, while its steric profile can impart high levels of selectivity.

Carbene Transfer: Copper(I) and silver(I) complexes supported by fluorinated tris(pyrazolyl)borate ligands are highly effective catalysts for the insertion of carbenes, generated from diazo compounds like ethyl diazoacetate, into alkane C-H bonds. The electron-withdrawing nature of the fluorinated ligands creates a more electrophilic metal center, which enhances its catalytic activity. Silver complexes, in particular, have shown excellent performance, achieving high yields of functionalized products with low catalyst loadings and high turnover numbers (TONs). Rhodium(II) complexes are also widely used for carbene C-H insertion, and the scorpionate framework provides a viable alternative to the more common carboxylate and carboxamidate paddlewheel catalysts.

In addition to C-H insertion, these catalysts are proficient in the cyclopropanation of olefins. The reaction of an alkene with a diazo compound in the presence of a catalyst like TpCu (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate) generates the corresponding cyclopropane derivative. The stereoselectivity of the cyclopropanation can be controlled by the steric and electronic properties of the scorpionate ligand.

Nitrene Transfer: The transfer of a nitrene group to an olefin to form an aziridine is a key method for introducing nitrogen into organic molecules. Copper(I) complexes bearing tris(pyrazolyl)borate ligands, such as Tp*Cu, are efficient catalysts for the aziridination of various olefins. The reaction typically employs a nitrene source like (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs). The scorpionate ligand stabilizes the transient copper-nitrene intermediate, which then reacts with the alkene.

Furthermore, these systems can catalyze the amination of C-H bonds via nitrene insertion. Fluorinated bis- and tris(pyrazolyl)borate copper complexes are particularly effective, catalyzing nitrene insertion into the C-H bonds of aromatic hydrocarbons with high efficiency at room temperature. Notably, the ligand structure can be used to direct the regioselectivity of the insertion. For example, a copper catalyst with a bis(pyrazolyl)borate ligand showed a preference for insertion into aromatic C-H bonds, while a related tris(pyrazolyl)borate complex favored insertion into the benzylic C-H bonds of the same substrate. This highlights the high degree of control that can be exerted by tuning the scorpionate ligand framework.

The general catalytic cycle for these reactions involves the reaction of the metal complex with a diazo compound or a nitrene precursor to form a reactive metal-carbene or metal-nitrene species, with the concomitant loss of N₂ or iodobenzene. This intermediate then reacts with the substrate (e.g., an alkane or alkene) to deliver the carbene or nitrene group, regenerating the catalyst for the next cycle.

Catalytic Applications of Tetrakis 1 Pyrazolyl Borate Complexes

Heterogeneous Catalysis Incorporating Immobilized Tetrakis(1-pyrazolyl)borate Moieties

The transition from homogeneous to heterogeneous catalysis is a critical step in developing industrially viable and sustainable chemical processes. Immobilizing catalytically active metal complexes, such as those containing this compound ([B(pz)4]-) and related scorpionate ligands, onto solid supports offers significant advantages, including catalyst recyclability, prevention of metal leaching, and ease of product separation.

Research has focused on covalently attaching functionalized scorpionate ligands to various inorganic and organic supports. A common strategy involves modifying the boron center of the ligand with a functional group that can react with a complementary group on the support surface. For instance, an allyl-functionalized tris(3-trifluoromethylpyrazol-1-yl)borate (allyl-TpCF3) has been designed for immobilization onto thiol-functionalized mesoporous silica via a thiol-ene coupling reaction nih.govacs.orgfigshare.com. This method provides a stable covalent linkage, anchoring the ligand scaffold to the support.

The nature of the support and the density of the immobilized ligands can significantly influence the structure of the resulting metal complexes and their catalytic performance. Studies using cobalt(II) complexes on mesoporous silica have shown that the structure of the formed active sites and their catalytic activities are dependent on the density of the organic thiol groups and the state of any remaining sulfur donors on the support's inner walls nih.govacs.org.

Immobilized scorpionate catalysts have demonstrated enhanced activity compared to their homogeneous counterparts in certain reactions. For example, a cobalt(II) complex of an immobilized TpCF3 ligand showed higher turnover numbers (TONs) in the oxidation of cyclohexene with tert-butyl hydroperoxide than homogeneous cobalt salts nih.govacs.org. This enhancement is attributed to the suppression of bimolecular decomposition pathways that can deactivate the catalyst in solution nih.govacs.org. The preparation of resin-supported scorpionate ligands has also been reported, creating versatile reagents for chelating various transition metals for applications in heterogeneous catalysis and metalloprotein modeling nih.gov.

| Catalyst System | Support Material | Immobilization Strategy | Catalytic Reaction | Key Finding |

| Co(II)-TpCF3 | Mesoporous Silica | Thiol-ene coupling of allyl-functionalized ligand | Cyclohexene Oxidation | Higher activity than homogeneous analogues due to suppression of catalyst decomposition nih.govacs.org. |

| Ni(II)-Tp' | Polymer Resin | Heterocycle metathesis to create a resin-bound ligand | General Chelation | Readily binds Ni(II) with minimal metal leaching, suitable for further reactions nih.gov. |

| Pd(II)-BOX | 3-Mercaptopropyl-functionalized Silica Gel | Covalent bonding of BOX ligand | Suzuki-Miyaura Coupling | Catalyst is reusable with virtually no palladium leaching nih.gov. |

This table presents examples of immobilized catalysts, including related scorpionate systems, to illustrate the principles of heterogeneous catalysis in this domain.

Mechanistic Elucidation of this compound Catalysis

Understanding the reaction mechanisms of catalysis involving poly(pyrazolyl)borate complexes is fundamental to optimizing their performance and designing new, more efficient catalysts. Mechanistic studies often combine experimental techniques (kinetics, spectroscopy, isolation of intermediates) with computational modeling to map out the catalytic cycle.

A key area of investigation is the influence of the ligand's electronic and steric properties on the reactivity of the metal center. For ruthenium(II) complexes of the type TpRu(L)(NCMe)Ph used in ethylene hydrophenylation, it has been suggested that the catalytic performance improves as the electron density at the ruthenium center is reduced mdpi.com. By modifying the pyrazolyl rings with electron-withdrawing or bulky substituents, the ligand's donor properties can be fine-tuned. For example, using a hydridotris(3,4,5-tribromopyrazol-1-yl)borate (TpBr3) ligand in a ruthenium complex for benzene ethylation resulted in no catalytic activity, likely due to the steric bulk of the bromine substituents hindering substrate access mdpi.com.

In copper-catalyzed C-H amination reactions using tris(pyrazolyl)borate (Tpx) ligands, mechanistic studies have explored the role of different copper oxidation states (Cu(I) to Cu(III)) and the nature of the bond activation step nih.gov. In the intramolecular amination of N-fluoride amides, a fluorinated copper(II) complex, [(TpiPr2OH)CuF], was isolated and characterized, providing evidence for its role as a key intermediate in the mechanistic pathway nih.gov.

Computational studies have further illuminated these pathways. For the C-H amination reaction, density functional theory (DFT) calculations showed that the energy barrier for the key N-F bond cleavage step is significantly influenced by the substituents on the Tp ligand. A Tp* (hydrotris(3,5-dimethylpyrazolyl)borate) ligand resulted in a lower energy barrier compared to a TpBr3 ligand. This difference was attributed not to electronic effects, but to stabilizing dispersion interactions between the incoming fluorine atom and the methyl groups of the Tp* ligand, which are absent in the TpBr3 system nih.gov. These findings highlight the subtle interplay of steric and electronic factors in directing the catalytic process.

Future Directions and Emerging Trends in this compound Catalysis

The field of catalysis with this compound and related scorpionate ligands continues to evolve, driven by the synthesis of novel ligands and the pursuit of more challenging and sustainable chemical transformations.

A major trend is the development of new generations of poly(pyrazolyl)borate ligands with tailored properties. By introducing specific functional groups or bulky substituents onto the pyrazolyl rings, researchers can precisely control the steric and electronic environment around the coordinated metal center acs.orgetsu.edu. For example, ligands with highly hindering and electron-withdrawing substituents have been synthesized, which could lead to catalysts with increased electrophilicity and stability in low oxidation states acs.org. The synthesis of ligands with externally directed functional groups, such as pyridyl substituents, opens pathways to constructing coordination polymers and metal-organic frameworks (MOFs) with potential applications in heterogeneous catalysis rsc.org.

Another emerging frontier is the application of these catalysts in multi-electron redox reactions for the activation of small, inert molecules. Inspired by frustrated Lewis pair chemistry, pyrazole-based systems have shown promise in activating molecules like dihydrogen and carbon dioxide mdpi.com. A future goal is to develop sophisticated metal-ligand cooperative platforms using polyprotic pyrazole (B372694) complexes for the catalytic reduction of challenging substrates like CO2 and dinitrogen (N2) mdpi.com.

Furthermore, the integration of immobilized scorpionate complexes into combinatorial and high-throughput screening methods is a promising future direction. Supported ligands, such as those on polymer resins, are amenable to combinatorial synthesis, which could accelerate the discovery of new catalysts for a wide range of applications, from organic synthesis to metalloprotein modeling nih.gov. The versatility of scorpionate ligands also makes them valuable in bioinorganic modeling and for investigating enzymatic reaction mechanisms researchgate.net.

| Research Area | Objective | Potential Impact |

| Novel Ligand Synthesis | Create ligands with tailored steric/electronic properties (e.g., bulky, electron-withdrawing groups) acs.orgetsu.edu. | Enhanced catalyst stability, activity, and selectivity; access to unusual metal oxidation states acs.org. |

| Small Molecule Activation | Develop catalysts for the reduction of inert molecules like CO2 and N2 mdpi.com. | Sustainable production of fuels and chemicals from abundant resources. |

| Coordination Polymers & MOFs | Use functionalized ligands to build extended catalytic structures rsc.org. | Creation of robust, recyclable heterogeneous catalysts with well-defined active sites. |

| Combinatorial Catalysis | Employ immobilized ligands for high-throughput catalyst screening nih.gov. | Accelerated discovery of new catalysts for specific chemical transformations. |

Theoretical and Computational Studies of Tetrakis 1 Pyrazolyl Borate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important method for investigating the properties of poly(pyrazolyl)borate complexes. While extensive DFT research has been conducted on the related tris(pyrazolyl)borate (Tp) ligands, studies focusing specifically on tetrakis(1-pyrazolyl)borate are less common but provide valuable information.

DFT calculations are instrumental in characterizing the electronic structure and the nature of the metal-ligand bonds in this compound complexes. In gold(III) complexes, for instance, the [B(pz)₄]⁻ ligand has been shown to coordinate in a κ²-N,N' fashion, occupying two sites of a square planar geometry around the gold center. nih.gov This bidentate coordination mode is a recurring theme in the chemistry of this bulky ligand.

Detailed computational studies on the reaction pathways and transition states involving this compound complexes are not extensively documented in the current body of scientific literature. The majority of DFT-based mechanistic studies in the realm of scorpionate ligands have been directed towards the more common tris(pyrazolyl)borate systems. These studies on Tp ligands have demonstrated the utility of DFT in understanding mechanisms such as C-H bond activation and oxidation reactions, where the ligand framework plays a crucial role in stabilizing reactive intermediates and transition states.

For this compound, it is reasonable to infer that computational approaches could similarly be applied to investigate its reactivity. For example, in reactions where [B(pz)₄]⁻ acts as a ligand, DFT could be used to model ligand substitution pathways, determining the activation energies for the association and dissociation of pyrazolyl arms and predicting the most favorable reaction mechanisms. However, at present, specific and detailed research articles focusing on the elucidation of transition states in reactions of this compound are scarce.

The this compound ligand is known for its conformational flexibility, being able to adopt various coordination modes. Unlike the typically tridentate tris(pyrazolyl)borate, the [B(pz)₄]⁻ ligand most commonly acts as a bidentate chelator, with two pyrazolyl groups binding to a metal center and the other two remaining unbound or interacting with other species in the crystal lattice. nih.gov

Structural studies on derivatives such as tetrakis[3-(4-pyridyl)pyrazol-1-yl]borate ([Tkp(4py)]⁻) and tetrakis[3-(3-pyridyl)pyrazol-1-yl]borate ([Tkp(3py)]⁻) provide insight into the conformational possibilities. nih.gov In thallium(I) complexes, [Tl(Tkp(3py))] and [Tl(Tkp(4py))], the metal ion is coordinated by two or three of the four pyrazolyl arms, respectively. nih.gov The pendant pyridyl groups on the non-coordinating arms can then bridge to adjacent metal centers, leading to the formation of two-dimensional polymeric sheets. nih.gov Similarly, in Ag(Tkp(4py)), each silver(I) ion is coordinated by two pyrazolyl rings, and it further interacts with bridging pyridyl ligands from other complex units to form a one-dimensional chain. nih.gov

The coordination mode of the [B(pz)₄]⁻ ligand is also influenced by the metal center it is bound to. For instance, in zirconium(IV) complexes, the ligand's coordination structure has been investigated using proton NMR and infrared spectroscopy. iaea.org In gold(III) complexes, the ligand consistently displays a κ²-N,N' coordination mode. nih.gov The stability of these conformations is a result of a balance between the steric bulk of the four pyrazolyl groups and the electronic preferences of the metal center.

| Complex | Metal Center | Coordination Mode of [B(pz)₄]⁻ Core | Resulting Structure | Reference |

|---|---|---|---|---|

| [Au{κ²-N,N'-B(Pz)₄}(R)]ClO₄ | Au(III) | Bidentate (κ²) | Monomeric, square planar | nih.gov |

| [Tl(Tkp(3py))] | Tl(I) | Tridentate (κ³) | 2D polymeric sheet | nih.gov |

| [Tl(Tkp(4py))] | Tl(I) | Bidentate (κ²) | 2D polymeric sheet | nih.gov |

| Ag(Tkp(4py)) | Ag(I) | Bidentate (κ²) | 1D chain of cross-linked zigzag chains | nih.gov |

Molecular Dynamics and Other Computational Simulation Approaches

Currently, there is a notable lack of published research specifically applying molecular dynamics (MD) or other advanced computational simulation techniques to systems featuring the this compound ligand. While MD simulations are widely used to study the dynamic behavior of complex chemical systems, including other metal complexes, their application to [B(pz)₄]⁻ systems has not been a significant focus of reported computational studies. Such simulations could, in principle, provide valuable insights into the conformational dynamics of the flexible pyrazolyl arms in solution, the stability of different coordination modes over time, and the interactions of these complexes with solvent molecules or other chemical species.

Advanced Characterization Methodologies for Tetrakis 1 Pyrazolyl Borate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of tetrakis(1-pyrazolyl)borate compounds in solution. It provides detailed information about the molecular structure, symmetry, and dynamic processes.

The utility of NMR spectroscopy is greatly enhanced by examining multiple different nuclei present in or interacting with the [B(pz)₄]⁻ ligand.

¹H NMR: Proton NMR is fundamental for confirming the presence and environment of the pyrazolyl rings. The ¹H NMR spectra of simple metal complexes like Zn[B(pz)₄]₂ and Pb[B(pz)₄]₂ often show three sharp signals in a 1:1:1 ratio, indicating that all four pyrazolyl groups are equivalent on the NMR timescale due to rapid fluxional processes at room temperature. dtic.mil In contrast, more complex or sterically hindered compounds can exhibit more complicated spectra. For instance, the palladium complex Pd[B(pz)₄]₂ shows multiple sets of signals at low temperatures, revealing the presence of chemically distinct pyrazolyl groups. dtic.mil

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the pyrazolyl rings. The chemical shifts of the C3, C4, and C5 carbons are sensitive to the coordination mode of the ligand and the nature of the metal center. In paramagnetic complexes, the ¹³C signal shifts can be substantial, ranging from approximately 180 ppm for Fe(III) to 1150 ppm for Cr(II) complexes. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the nitrogen environment and coordination to the metal center. Theoretical studies have been conducted to calculate the ¹⁵N NMR chemical shifts for pyrazolylborate anions, which can be compared with experimental data to understand the electronic structure. researchgate.net The observed shift range for nitrogen nuclei in paramagnetic poly(pyrazolyl)borate complexes can be as large as 730 ppm. researchgate.net

⁹Be NMR: There is limited specific literature on ⁹Be NMR studies involving this compound. However, ⁹Be NMR is a viable technique for studying beryllium complexes, and it could be applied to characterize the coordination environment of beryllium ions with the [B(pz)₄]⁻ ligand, providing data on the symmetry and nature of the Be-N bonds.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for poly(pyrazolyl)borate ligands. The chemical shift and the presence or absence of ¹¹B-¹H coupling provide critical information about the boron center's coordination environment. For this compound, a sharp singlet is typically observed in the ¹¹B NMR spectrum, with a chemical shift around 0.9 ppm in Pd[B(pz)₄]₂ and 2.0 ppm in Pb[B(pz)₄]₂. dtic.mil This is distinct from hydrotris(pyrazolyl)borate ligands, which show a characteristic doublet due to coupling with the B-H proton. rsc.org The ¹¹B chemical shifts in paramagnetic complexes can be shifted by up to 360 ppm. researchgate.net

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Pb[B(pz)₄]₂ | ¹H | CDCl₃ | 7.62 (d), 7.39 (d), 6.33 (t) | dtic.mil |

| Pb[B(pz)₄]₂ | ¹¹B | CDCl₃ | 2.0 (s) | dtic.mil |

| Pd[B(pz)₄]₂ | ¹H | CD₂Cl₂ | 7.77, 7.40, 7.33, 7.05, 6.96, 6.42, 6.33, 6.27 | dtic.mil |

| Pd[B(pz)₄]₂ | ¹¹B | CD₂Cl₂ | 0.9 | dtic.mil |

| K[B(pz)₄] | ¹¹B | d₆-acetone | ≈ 1 | rsc.org |

Many this compound complexes are not static in solution but undergo rapid intramolecular rearrangements, a property known as fluxionality. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. mdpi.com

At room temperature, the NMR spectrum of a fluxional molecule often shows averaged signals, suggesting a higher symmetry than the molecule possesses in its ground state. As the temperature is lowered, the rate of the exchange process decreases. If the temperature is lowered sufficiently, the exchange can be "frozen out" on the NMR timescale, and the spectrum will resolve into separate signals corresponding to the distinct nuclei in the static structure.

For example, dinuclear rhodium complexes bridged by the [B(pz)₄]⁻ ligand, such as [(η-cod)Rh{μ-B(pz)₄}Rh(η-cod)]⁺, are fluxional at room temperature. rsc.orgnih.gov Upon cooling a solution of this complex to -90 °C, the fluxional process, which involves the inversion of the two B-(N-N)₂-M six-membered rings, is slowed, leading to significant changes in the ¹H NMR spectrum. rsc.orgnih.gov Similarly, the ¹H NMR spectrum of Pd[B(pz)₄]₂ is temperature-dependent. At -48 °C, the spectrum shows distinct signals for three different types of pyrazolyl groups in a 1:1:2 ratio. As the temperature is raised, these signals broaden and begin to coalesce, indicating the onset of an exchange process that renders the pyrazolyl groups equivalent at higher temperatures. dtic.mil

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information about molecular structure, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful tool for the unambiguous determination of the molecular structure of this compound compounds. mdpi.com This technique has been used to characterize a wide array of metal complexes, revealing how the [B(pz)₄]⁻ ligand coordinates to the metal center.

In many structures, the ligand acts as a bidentate chelate, forming a six-membered B-(N-N)₂-M ring, leaving two pyrazolyl groups uncoordinated. nih.gov This is observed in the gold(III) complex [Au{κ²-N,N'-B(pz)₄}(κ²-C,N-C₆H₄CH₂NMe₂-2)]ClO₄, where the gold center adopts a square planar geometry with two coordination sites occupied by the chelating [B(pz)₄]⁻ ligand. nih.gov The structures of numerous other complexes have been determined, including those with thallium, silver, and nickel, providing fundamental data on their solid-state conformations. rsc.orglookchem.com

| Compound | Crystal System | Space Group | Coordination at Metal Center | Reference |

|---|---|---|---|---|

| [Au{κ²-N,N'-B(pz)₄}(κ²-C,N-C₆H₄CH₂NMe₂-2)]ClO₄·CHCl₃ | Monoclinic | P2₁/n | Square planar Au(III) | nih.gov |

| [Tl(Tkp⁴ᵖʸ)]·2MeOH | Monoclinic | P2₁/c | Distorted trigonal bipyramidal Tl(I) | rsc.orglookchem.com |

| [Ag(Tkp⁴ᵖʸ)]·3DMF | Triclinic | P-1 | Distorted tetrahedral Ag(I) | rsc.orglookchem.com |

Beyond determining the structure of individual molecules, X-ray diffraction reveals the coordination geometry around the metal ion and how these molecules pack in the crystal lattice to form supramolecular assemblies. The [B(pz)₄]⁻ ligand's uncoordinated pyrazolyl groups are available to bond to adjacent metal centers, leading to the formation of coordination polymers. rsc.org

For instance, in the complex [Tl(Tkp³ᵖʸ)], the thallium(I) ion is coordinated by two of the four pyrazolyl arms of one ligand. However, the pendant pyridyl groups on the pyrazolyl rings bridge to adjacent Tl(I) centers, resulting in the formation of a two-dimensional sheet structure. rsc.org Similarly, Ag(Tkp⁴ᵖʸ) forms a one-dimensional chain where each Ag(I) ion is coordinated by two pyrazolyl rings from one ligand and two bridging pyridyl groups from other complex units. rsc.org These studies highlight the ligand's versatility in constructing extended networks, where the final structure is influenced by the metal ion, substituents on the pyrazolyl rings, and crystallization conditions.

Mass Spectrometry Methodologies

Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and composition of a compound. For this compound complexes, MS is used for initial characterization and to confirm the formation of the desired product.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing coordination complexes. It allows for the gentle transfer of ions from solution to the gas phase, often preserving the integrity of the complex. ESI-MS has been used to characterize various poly(pyrazolyl)borate complexes, where peaks corresponding to the molecular ion [M]⁺ or related fragments are observed. univie.ac.at For example, in the characterization of zinc complexes with a related tris(pyrazolyl)borate ligand, ESI-MS was used to identify the [TpᵖʸZn]⁺ cation. nih.gov In early studies of silver(I) complexes, mass spectrometry, in conjunction with osmometry, provided the first hints that these compounds might exist as oligomeric species in solution. jcsp.org.pk

Vibrational Spectroscopy Techniques (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within this compound compounds. These complementary methods provide a detailed fingerprint of the vibrational modes of the ligand and its complexes, offering insights into coordination modes and the influence of the metal center on the ligand framework.

The this compound ligand, lacking a B-H bond, exhibits a distinct vibrational signature compared to its more common hydrotris(pyrazolyl)borate counterpart. The IR spectra of complexes containing the [B(pz)4]- ligand are characterized by vibrations associated with the pyrazolyl rings and the central BN4 core. Key vibrational modes include C-H, C=N, and C=C stretching and bending frequencies of the pyrazolyl rings. For instance, in zirconium(IV) complexes, the solid-state infrared spectra have been instrumental in understanding the coordination structure. iaea.org

In related tris(pyrazolyl)borate complexes, characteristic infrared absorption bands are observed for the pyrazole (B372694) ring, such as the C=N stretching vibration around 1504 cm-1 and the C=C stretching vibration near 1404 cm-1. jcsp.org.pk Upon coordination to a metal ion like Fe(III), these bands exhibit slight shifts, and new bands corresponding to the metal-nitrogen (M-N) stretching vibration appear in the lower frequency region, typically around 457 cm-1. jcsp.org.pk While direct Raman spectroscopic data for this compound complexes is sparse in the readily available literature, the principles of mutual exclusion for centrosymmetric molecules and the complementary nature of IR and Raman spectroscopy are crucial for a comprehensive vibrational analysis. elte.hu For a complete structural elucidation, the combination of both techniques is often indispensable.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopic Technique | Assignment Notes |

|---|---|---|---|

| C-H stretching | 3100 - 3200 | IR, Raman | Associated with the pyrazolyl rings. |

| C=N stretching | 1500 - 1550 | IR, Raman | Sensitive to coordination with the metal center. |

| C=C stretching | 1400 - 1450 | IR, Raman | Characteristic of the pyrazolyl ring framework. |

| Ring deformation | 1000 - 1300 | IR, Raman | In-plane and out-of-plane bending of the pyrazolyl rings. |

| B-N stretching | ~1100 - 1200 | IR, Raman | Vibrations of the central BN4 core. |

| M-N stretching | 400 - 500 | IR, Raman | Indicates the formation of a metal-ligand bond. |

Electron Paramagnetic Resonance (EPR) Spectroscopy Approaches

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying this compound complexes that contain paramagnetic metal centers. This method provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal ion. The key parameters extracted from an EPR spectrum are the g-tensor and the hyperfine coupling constants (A-tensor), which are sensitive to the symmetry of the ligand field and the nature of the metal-ligand bonding.

For high-spin d5 metal ions like manganese(II) and iron(III), the EPR spectra can be complex due to the presence of a significant zero-field splitting (ZFS). researchgate.net The shape and features of the EPR spectrum are highly dependent on the magnitude of the ZFS parameters (D and E). For Mn(II) complexes, g-values are typically close to the free-electron value of ~2.00. researchgate.neticm.edu.pl The EPR spectra of Mn(II) often exhibit a characteristic six-line hyperfine splitting pattern due to the interaction of the unpaired electrons with the 55Mn nucleus (I = 5/2).

In the case of iron(III) complexes, both high-spin (S = 5/2) and low-spin (S = 1/2) configurations are possible, leading to distinct EPR signatures. For instance, the low-spin [FeIII(pzTp)(CN)3]- complex, with a C3v symmetry, would be expected to show a more complex EPR spectrum reflective of its electronic environment. nih.gov The g-tensor values deviate from 2.0023 due to spin-orbit coupling and provide insights into the symmetry and covalency of the metal-ligand bonds.

| Paramagnetic Center | Spin State (S) | Typical g-values | Hyperfine Coupling (A) | Notes |

|---|---|---|---|---|

| Mn(II) | 5/2 | g ≈ 2.00 | 55Mn (I=5/2), typically 80-100 G | Complex spectra often observed due to zero-field splitting. |

| Fe(III) | 5/2 (high-spin) | g ≈ 2.0, with features at lower fields (e.g., g ≈ 4.3) for rhombic systems | Often unresolved | Sensitive to geometric distortions. |

| Fe(III) | 1/2 (low-spin) | Anisotropic, e.g., gx, gy, gz | Can show hyperfine coupling to 57Fe (I=1/2) if enriched | Provides detailed information on the electronic ground state. |

| Ni(II) | 1 | g ≈ 2.1-2.2 | - | Studied by high-frequency and -field EPR to determine zero-field splitting. rsc.org |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound complexes. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the electronic structure of both the metal center and the ligands. The resulting spectrum is a plot of absorbance versus wavelength, characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

In transition metal complexes, several types of electronic transitions can be observed. Ligand-to-metal charge transfer (LMCT) bands are often intense and typically occur in the UV or near-UV region. nih.gov For example, the [FeIII(pzTp)(CN)3]- complex exhibits a broad absorption band with a maximum at 420 nm, which is attributed to charge-transfer transitions from the pyrazolylborate ligand to the iron center. nih.gov

Transitions occurring between the d-orbitals of the metal center, known as d-d transitions, are typically weaker than charge-transfer bands and are observed in the visible region. libretexts.orguwimona.edu.jm The energies of these transitions are sensitive to the geometry of the complex and the nature of the ligands, as described by ligand field theory. For instance, in heterobimetallic complexes containing a Co(II) center coordinated to a this compound ligand, three d-d transitions can be observed, arising from the splitting of the 4T1(P) excited state in a tetrahedral-like environment. rsc.orgnih.gov Similarly, Ni(II) complexes with related tris(pyrazolyl)borate ligands exhibit characteristic d-d transitions that are indicative of their coordination geometry. rsc.orguky.edu

| Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |

|---|---|---|---|

| [FeIII(pzTp)(CN)3]- | 420 | 1200 | LMCT (pzTp → Fe) |

| [(η-cod)Rh{μ-B(pz)4}CoCl2] | ~550-700 | - | d-d (4A2 → 4T1(P)) |

| [Ni(Tp*) (κ3-BH4)] | ~600, ~1000 | - | d-d transitions |

| [Co(TpPh2)(acac)] | ~500-600 | - | d-d transitions |

Applications in Advanced Materials Science and Interdisciplinary Fields

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Tetrakis(1-pyrazolyl)borate Linkers

The this compound ligand and its derivatives are effective linkers for the construction of coordination polymers and metal-organic frameworks (MOFs). The connectivity and dimensionality of these structures are directed by the coordination preferences of the metal ion and the specific design of the ligand.

Derivatives of this compound bearing externally directed functional groups, such as pyridyl substituents, are particularly adept at forming extended networks. nih.gov In these systems, the core pyrazolyl groups coordinate to a central metal ion, while the pendant pyridyl arms bridge to adjacent metal centers, propagating the structure. For instance, thallium(I) complexes with tetrakis[3-(3-pyridyl)pyrazol-1-yl]borate, [Tkp(3py)]⁻, and tetrakis[3-(4-pyridyl)pyrazol-1-yl]borate, [Tkp(4py)]⁻, form two-dimensional polymeric sheets. nih.gov In these structures, the Tl(I) ion is coordinated by two or three of the pyrazolyl nitrogen atoms, and bridging interactions from the pendant pyridyl groups of neighboring complexes create the extended 2D network. nih.gov

The choice of metal ion also influences the final structure. With silver(I), the [Tkp(4py)]⁻ ligand forms a one-dimensional coordination polymer. In this Ag(Tkp(4py)) complex, each Ag(I) ion is coordinated by two pyrazolyl rings and two bridging pyridyl ligands from adjacent units, resulting in a structure described as pairs of cross-linked zigzag chains. nih.gov

Beyond functionalized ligands, the parent this compound can also form polynuclear chain-type species. The complex Palladium(II) this compound, Pd[B(pz)₄]₂, can react with other metal dichlorides to form extended chains, suggesting a pathway to heterometallic coordination polymers. dtic.mil This highlights the ligand's role in linking multiple metal centers into a polymeric framework. dtic.mil The principle of using tetrapodal borate (B1201080) anions to build robust, three-dimensional MOFs has also been demonstrated with structurally related ligands, such as tetrakis(imidazolyl)borate and various tetrakis(phenyl)borate derivatives, which form stable, porous frameworks. nsf.govresearchgate.net

| Complex | Metal Ion | Ligand | Dimensionality | Structural Description | Reference |

|---|---|---|---|---|---|

| [Tl(Tkp(3py))] | Tl(I) | Tetrakis[3-(3-pyridyl)pyrazol-1-yl]borate | 2D | Polymeric sheet formed by bridging pyridyl groups. | nih.gov |

| [Tl(Tkp(4py))] | Tl(I) | Tetrakis[3-(4-pyridyl)pyrazol-1-yl]borate | 2D | Polymeric sheet formed by bridging pyridyl groups. | nih.gov |

| Ag(Tkp(4py)) | Ag(I) | Tetrakis[3-(4-pyridyl)pyrazol-1-yl]borate | 1D | Pairs of cross-linked zigzag chains. | nih.gov |

Integration of this compound in Precursor Chemistry for Functional Materials

This compound complexes serve as valuable precursors for the synthesis of more complex, functional materials. The pre-formed metal-ligand unit, M[B(pz)₄]ₓ, can be used as a building block that reacts with other species to generate larger, often polynuclear, structures. dtic.mil This approach allows for a degree of control over the final product's composition and structure.

A notable example involves the use of M[B(pz)₄]₂ (where M = Pd, Zn, Pb) as a starting material. The reaction of Palladium(II) this compound, Pd[B(pz)₄]₂, with zinc chloride (ZnCl₂) yields a heterometallic complex, Pd[B(pz)₄]₂·2ZnCl₂. dtic.mil This product is formulated as a chain-type polynuclear species, Cl₂Zn(μ-pz)₂B(pz)₂Pd(pz)₂B(μ-pz)₂ZnCl₂, where the this compound ligand bridges between palladium and zinc centers. dtic.mil This demonstrates the utility of the initial complex as a precursor to materials incorporating two different metals within a defined structure. dtic.mil

Similarly, the ligand has been used in the synthesis of discrete organometallic complexes which can be considered foundational units for larger materials. The reaction of potassium this compound with zirconium(IV) halides like ZrCl₄ and ZrBr₄ yields zirconium(IV) complexes, showcasing the ligand's utility in the coordination chemistry of early transition metals. iaea.org

Furthermore, advancements in synthetic methodologies have made a wider variety of substituted this compound ligands more accessible. nih.gov New methods that operate under mild conditions allow for the incorporation of diverse functional groups onto the pyrazole (B372694) rings, which were previously difficult to synthesize. nih.govacs.org This expanded library of ligands serves as a toolkit of precursors for creating metal complexes with fine-tuned steric and electronic properties, intended for applications in catalysis and materials science. nih.govacs.org

| Precursor Complex | Reactant | Resulting Material/Complex | Significance | Reference |

|---|---|---|---|---|

| Pd[B(pz)₄]₂ | ZnCl₂ | Pd[B(pz)₄]₂·2ZnCl₂ | Formation of a heterometallic, polynuclear chain. | dtic.mil |

| Pd[B(pz)₄]₂ | PdCl₂ | Pd[B(pz)₄]₂·2PdCl₂ | Formation of a homometallic, polynuclear chain. | dtic.mil |

| K[B(pz)₄] | ZrCl₄ / ZrBr₄ | Zirconium(IV) tetrakis(pyrazol-1-yl)borate complexes | Synthesis of early transition metal complexes. | iaea.org |

Bioinorganic Chemical Modeling with this compound Complexes

The broader family of poly(pyrazolyl)borate ligands has been instrumental in the field of bioinorganic chemistry, providing scaffolds to model the active sites of metalloenzymes. nih.gov The ability to tune the steric and electronic environment around a coordinated metal center allows chemists to mimic specific aspects of an enzyme's structure and function. acs.org

A primary application of poly(pyrazolyl)borate ligands is in modeling the active sites of non-heme iron enzymes that feature a "2-His-1-carboxylate facial triad" or a (His)₃Fe active site. acs.org The tripodal, tridentate tris(pyrazolyl)borate (Tp) ligand is particularly well-suited for this role, as its facial arrangement of three nitrogen donors effectively mimics the three histidine-derived imidazole (B134444) donors found in enzymes like cysteine dioxygenase (CDO). acs.orgnih.gov These Tp-based models have been crucial for understanding the relationship between the metal's coordination environment and its reactivity. nih.gov

While the this compound ligand is a member of this family, its tetradentate nature provides a different coordination geometry compared to its widely used tridentate (Tp) counterpart. The coordination of four pyrazolyl groups can lead to more saturated coordination spheres, which may not replicate the open or available coordination sites necessary for substrate binding in many enzyme active sites. Consequently, the use of this compound itself as a direct mimic for enzyme active sites is less frequently documented than the versatile tris(pyrazolyl)borate ligand. The latter's ability to enforce a specific facial geometry while leaving a coordination site open for a substrate or reactive species has made it a preferred tool in this area of bioinorganic modeling. acs.orgnih.gov

Building on the structural models of enzyme active sites, researchers aim to develop functional analogues that can perform catalytic reactions inspired by nature. nih.gov The goal is to create synthetic catalysts that replicate the efficiency and selectivity of enzymes for applications in chemical synthesis. acs.org

Poly(pyrazolyl)borate complexes have been successfully employed as catalysts in a range of reactions. nih.gov The success of this ligand family lies in the ability to modify the pyrazole rings with various substituents, which fine-tunes the electronic and steric properties of the metal center, thereby influencing its catalytic activity. acs.org For example, models of cysteine dioxygenase built with tris(pyrazolyl)borate ligands have achieved the catalytic dioxygenation of cysteine, mimicking the function of the natural enzyme. acs.org

While the development of powerful catalysts is a significant application for the poly(pyrazolyl)borate class as a whole nih.gov, specific examples detailing catalytic systems based on this compound are not as prevalent in the literature as those for its tris- and bis-(pyrazolyl)borate analogues. The design of many catalytic cycles requires an open coordination site on the metal for substrate activation, a feature more readily provided by ligands with lower denticity like the tridentate tris(pyrazolyl)borate.

Potential in Energy Research Materials (e.g., Dye-Sensitized Solar Cells focusing on fundamental coordination principles)

In the field of energy research, particularly Dye-Sensitized Solar Cells (DSSCs), the design of molecular components like sensitizer (B1316253) dyes and redox mediators is crucial for performance. DSSCs rely on the interplay between a photoanode (typically TiO₂), a sensitizer dye, and a redox electrolyte to convert light into electricity. mdpi.com

Transition metal complexes with poly(pyrazolyl)borate ligands have been investigated as potential redox shuttles in DSSCs. jcsp.org.pk An effective redox shuttle must have a suitable redox potential and exhibit electrochemical reversibility to regenerate the oxidized dye efficiently. The coordination environment provided by the ligand directly influences the electrochemical properties of the metal center. The tunability of poly(pyrazolyl)borate ligands offers a way to modulate these properties. jcsp.org.pk

While studies have explored tris(pyrazolyl)borate complexes for this purpose, the specific application of this compound in DSSCs is not well-documented in current research, which tends to focus on metal-free organic dyes or ruthenium-based sensitizers. rsc.orgrsc.org The fundamental coordination principle remains relevant: a this compound ligand would create a distinct electronic and steric environment around a metal ion (e.g., iron or cobalt) compared to a tris(pyrazolyl)borate ligand, leading to a different redox potential. In principle, such a complex could be synthesized and tested as a redox mediator. However, there are no specific examples in the provided sources of a functional DSSC device employing a this compound complex. The current research trend in DSSC sensitizers is heavily focused on D-π-A (Donor-π-Acceptor) metal-free organic dyes. rsc.orgrsc.org

Emerging Research Frontiers and Future Perspectives in Tetrakis 1 Pyrazolyl Borate Chemistry

Development of Novel Functionalized Tetrakis(1-pyrazolyl)borate Ligands

The functionalization of this compound ligands is a cornerstone of modern scorpionate chemistry, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes. nih.gov A key strategy involves introducing substituents at the C3, C4, and C5 positions of the pyrazole (B372694) rings. This approach not only modulates the ligand's coordination properties but can also introduce new functionalities.

Recent advancements have focused on creating ligands with externally directed coordinating groups. For instance, this compound ligands bearing 3-pyridyl and 4-pyridyl substituents have been synthesized. rsc.org These pendant pyridyl groups can coordinate to adjacent metal centers, leading to the formation of coordination polymers with one- or two-dimensional structures. rsc.org Another innovative approach is the incorporation of phosphine (B1218219) oxide moieties, creating mixed N,O-donor ligands. A notable example is a tetrakis(pyrazolyl)borate ligand with triphenylphosphine (B44618) oxide substituents, which has demonstrated versatile coordination modes, including tridentate N2O and hexadentate N3O3 coordination. rsc.org

Furthermore, new synthetic methodologies are enabling the preparation of previously inaccessible functionalized poly(pyrazolyl)borates. A recently developed method utilizing highly reactive haloboranes under mild conditions allows for the synthesis of tetrakis(pyrazolyl)borates with a wide range of functional groups, including those with bulky and electron-withdrawing substituents that were not compatible with traditional synthetic routes. nih.govacs.org This breakthrough opens the door to a vast new library of scorpionate ligands with tailored properties.

| Ligand Type | Functional Group | Key Feature | Resulting Structure |

|---|---|---|---|

| Pyridyl-functionalized | 3-pyridyl or 4-pyridyl | Externally directed coordinating groups | Coordination polymers (1D or 2D) rsc.org |

| Phosphine oxide-functionalized | Triphenylphosphine oxide | Mixed N,O-donor capabilities | Versatile coordination modes (N2O, N3O3) rsc.org |

| Sterically demanding | tert-butyl, adamantyl | Increased steric bulk | Modified metal coordination environment nih.gov |

| Electron-withdrawing | Nitro group | Altered electronic properties | Tunable reactivity of the metal center nih.gov |

Advanced Spectroscopic and In Situ Characterization Techniques for Reaction Monitoring

The elucidation of reaction mechanisms and the identification of transient intermediates are crucial for optimizing synthetic protocols and understanding catalytic cycles. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, are becoming indispensable tools in this compound chemistry.

A significant development in this area is the application of ¹¹B-NMR spectroscopy for the in situ tracking of scorpionate ligand synthesis. nih.govresearchgate.net This technique provides a direct and quantitative method to monitor the stepwise substitution of pyrazole units onto the borohydride (B1222165) core, allowing for the real-time assessment of reaction progress and purity. nih.govresearchgate.net By analyzing aliquots of the reaction mixture, researchers can observe the formation of bis-, tris-, and tetrakis-substituted borate (B1201080) species, leading to a more controlled and efficient synthesis. nih.gov The choice of solvent is critical for obtaining high-quality ¹¹B-NMR spectra, with polar aprotic solvents like d6-acetone being preferred over polar protic solvents. nih.govresearchgate.net

Beyond synthesis, in situ spectroscopic methods such as ReactIR (infrared spectroscopy) and ReactRaman are powerful tools for studying the reactivity of this compound metal complexes. mt.com These techniques enable the investigation of organometallic reactions under actual reaction conditions, providing valuable insights into reaction kinetics, mechanisms, and the structure of key intermediates. mt.com For instance, in situ IR spectroscopy can track changes in the metal-ligand bonding and the behavior of co-ligands during a catalytic process. acs.org The ability to monitor reactions in real-time is essential for understanding complex transformations and for the rational design of more efficient catalysts. mt.comacs.org

| Technique | Application | Information Gained | Key Advantages |

|---|---|---|---|

| ¹¹B-NMR Spectroscopy | In situ monitoring of ligand synthesis | Reaction progress, purity, identification of intermediates nih.govresearchgate.net | Direct, quantitative, and efficient nih.gov |

| In situ IR (ReactIR) | Studying organometallic reactions | Reaction kinetics, mechanisms, metal-ligand bonding mt.com | Real-time analysis under actual reaction conditions mt.com |

| In situ Raman (ReactRaman) | Structural analysis of metal complexes | Low-frequency vibrations, metal-metal bonding mt.com | Complementary to IR, suitable for aqueous solutions mt.com |

Computational Design and Prediction of New this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the design and prediction of new this compound systems. DFT calculations provide valuable insights into the electronic structure, bonding, and reactivity of these complexes, complementing experimental findings and guiding the synthesis of novel materials.

DFT studies are frequently employed to characterize the coordination chemistry of scorpionate ligands and to understand the nature of metal-ligand interactions. rsc.orgresearchgate.net For example, calculations can predict the preferred coordination modes of functionalized ligands and elucidate the factors that govern their binding to different metal centers. researchgate.net This predictive capability is particularly useful in the design of ligands with specific electronic and steric properties for applications in catalysis and materials science. researchgate.net

Furthermore, computational methods can be used to investigate the solution behavior of this compound complexes. By combining experimental data from techniques like multinuclear NMR with DFT calculations, researchers can gain a detailed understanding of the species present in solution and their dynamic equilibria. rsc.org This integrated approach is crucial for correlating the solid-state structure of a complex with its reactivity in solution. The prediction of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, also aids in the interpretation of experimental data. nih.gov

Sustainable Chemistry Approaches in this compound Research

The principles of sustainable chemistry are increasingly influencing the synthesis and application of this compound ligands and their metal complexes. Researchers are actively developing greener synthetic routes and exploring the use of these compounds in environmentally benign catalytic processes.

A key area of progress is the development of more sustainable synthetic methods for poly(pyrazolyl)borate ligands. Traditional methods often require high temperatures and the use of excess reagents, leading to energy inefficiency and waste generation. acs.org Newer methods that proceed under mild conditions, such as the reaction of haloboranes with in situ formed pyrazolides, offer a more sustainable alternative. nih.govacs.org These approaches not only reduce energy consumption but also improve the atom economy of the synthesis and allow for a wider range of functional groups to be incorporated.

In terms of applications, this compound-based catalysts are being explored for their potential in sustainable chemical transformations. For example, scorpionate complexes have shown promise as catalysts for the synthesis of sustainable polymers, contributing to the development of more environmentally friendly materials. researchgate.netrsc.org The tunability of the ligand framework allows for the optimization of catalyst performance, leading to higher efficiency and selectivity in these processes. The use of earth-abundant metals in combination with this compound ligands is another avenue being pursued to enhance the sustainability of catalytic systems.

Expanding Interdisciplinary Applications and Translational Research Pathways

The unique properties of this compound ligands have led to their application in a wide range of interdisciplinary fields, bridging the gap between fundamental coordination chemistry and translational research. The versatility of the scorpionate framework allows for the development of metal complexes with tailored functionalities for specific applications in medicine, materials science, and beyond.

In the realm of medicinal inorganic chemistry, this compound complexes are being investigated for their potential as therapeutic and diagnostic agents. mdpi.com The ability to systematically modify the ligand structure provides a platform for tuning the biological activity of the metal complexes. For instance, scorpionate complexes have been studied for their anticancer properties. mdpi.com

In materials science, the self-assembly properties of functionalized this compound ligands are being harnessed to create novel supramolecular architectures and functional materials. rsc.org The formation of coordination polymers with tunable dimensionality and porosity opens up possibilities for applications in areas such as gas storage, separation, and heterogeneous catalysis. rsc.org

Furthermore, the rich coordination chemistry of this compound ligands makes them valuable tools in biomimetic chemistry, where they are used to model the active sites of metalloenzymes. unipr.it By mimicking the coordination environment of the metal center in a biological system, researchers can gain insights into the mechanisms of enzymatic reactions and develop synthetic catalysts that replicate the efficiency and selectivity of nature.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Tetrakis(1-pyrazolyl)borate (Tp) ligands and their metal complexes?

The synthesis of Tp ligands typically involves reacting potassium borohydride with pyrazole derivatives under elevated temperatures, releasing hydrogen gas. For example, Tp complexes like FIr6 [iridium(III) bis(4′,6′-difluorophenylpyridinato)this compound] are synthesized via ligand substitution reactions, where the Tp ligand replaces weaker-field ligands on the metal center. Characterization often includes NMR spectroscopy to confirm ligand coordination and elemental analysis to verify stoichiometry .

Q. How can X-ray crystallography be utilized to determine the coordination geometry of Tp-based complexes?

Single-crystal X-ray diffraction is critical for resolving the trigonal prismatic geometry of Tp ligands. For instance, in manganese complexes, Tp ligands adopt a facially coordinating mode, as confirmed by bond length analysis (Mn–N distances ≈ 2.1–2.3 Å) and angles between pyrazolyl rings (~60°). Data refinement with software like SHELXL ensures accuracy, with R factors < 0.06 indicating high reliability .

Q. What spectroscopic techniques are essential for characterizing Tp complexes in solution?

UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (e.g., peaks at 350–400 nm for Ir-Tp complexes). Vibrational spectroscopy (FTIR) detects B–N stretching modes (~650 cm⁻¹) and pyrazolyl ring vibrations. Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks, while cyclic voltammetry reveals redox potentials (e.g., Ir³⁺/Ir⁴⁺ couples at +1.2 V vs. Ag/AgCl) .

Advanced Research Questions